7-bromo-N-[2-oxo-2-(thiophen-2-yl)ethyl]-1-benzoxepine-4-carboxamide
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Overview
Description
7-bromo-N-[2-oxo-2-(thiophen-2-yl)ethyl]-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the class of benzoxepines. This compound is characterized by the presence of a bromine atom, a thiophene ring, and a benzoxepine core. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-N-[2-oxo-2-(thiophen-2-yl)ethyl]-1-benzoxepine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxepine Core: The benzoxepine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenol and a halogenated ketone.
Introduction of the Bromine Atom: The bromine atom is introduced via a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).
Attachment of the Thiophene Ring: The thiophene ring is attached through a coupling reaction, such as a Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a palladium catalyst.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-bromo-N-[2-oxo-2-(thiophen-2-yl)ethyl]-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 7-bromo-N-[2-oxo-2-(thiophen-2-yl)ethyl]-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
7-bromo-N-[2-oxo-2-(furan-2-yl)ethyl]-1-benzoxepine-4-carboxamide: Similar structure with a furan ring instead of a thiophene ring.
7-chloro-N-[2-oxo-2-(thiophen-2-yl)ethyl]-1-benzoxepine-4-carboxamide: Similar structure with a chlorine atom instead of a bromine atom.
Uniqueness
7-bromo-N-[2-oxo-2-(thiophen-2-yl)ethyl]-1-benzoxepine-4-carboxamide is unique due to the presence of the bromine atom and the thiophene ring, which may confer distinct chemical and biological properties compared to its analogs. The combination of these functional groups can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
7-bromo-N-(2-oxo-2-thiophen-2-ylethyl)-1-benzoxepine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO3S/c18-13-3-4-15-12(9-13)8-11(5-6-22-15)17(21)19-10-14(20)16-2-1-7-23-16/h1-9H,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEVXODBHDFAHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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